molecular formula C28H35NO3 B6594737 (2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione CAS No. 131256-42-3

(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione

Cat. No.: B6594737
CAS No.: 131256-42-3
M. Wt: 433.6 g/mol
InChI Key: WDPIULZTNJKEMP-GNSLTYSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[63104,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione is a complex organic molecule with a unique structure It features a tricyclic dodeca-2,6,9-triene core with multiple methyl groups and a hydroxyprop-2-enylidene side chain

Mechanism of Action

Target of Action

Antibiotic PF 1018, also known as the antimicrobial peptide 1018, primarily targets bacterial cells . It has significant bactericidal and antibiofilm activity against various bacterial pathogens, including Listeria monocytogenes isolates, and different strains and serotypes of Salmonella . It was initially proposed that 1018 specifically disrupts biofilms by inhibiting the stringent response via direct interaction with the intracellular nucleotide (p)ppGpp , a key regulator of bacterial virulence, biofilm formation, and antibiotic tolerance .

Mode of Action

The mode of action of 1018 involves distinct interactions with eukaryotic and bacterial membranes . These differential interactions form the basis of its specificity and bactericidal activity . The peptide 1018 interacts with the bacterial cell wall, permeates the cell membrane, and binds to the stringent response signaling molecule ppGpp .

Biochemical Pathways

The biochemical pathways affected by 1018 involve the stringent response, a stress response in bacteria . The peptide 1018 disrupts this response, leading to changes in bacterial virulence, biofilm formation, and antibiotic tolerance . It also regulates the expression of ppGpp metabolism and biofilm-forming related genes .

Pharmacokinetics

It’s important to note that the principles of pharmacokinetics/pharmacodynamics (pk/pd) have become a backbone of antibiotic drug development and dose selection for novel as well established antimicrobials .

Result of Action

The result of 1018’s action is the potent antibacterial activity: it kills bacteria, disperses biofilms, and inhibits bacterial swarming . It also reduces levels of lipopolysaccharide-induced cytokine production . Furthermore, it has been shown to enhance the action of conventional antibiotics against bacterial biofilms .

Action Environment

The action of 1018 can be influenced by environmental factors. For instance, the peptide 1018 has higher temperature, pH, and pepsase stabilities, providing it better processing, storage, and internal environmental tolerance . This makes 1018 a potential candidate peptide for the treatment of infections caused by certain pathogenic bacteria, especially some that are resistant to current antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the construction of the tricyclic dodeca-2,6,9-triene core. This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications. The hydroxyprop-2-enylidene side chain is then introduced through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs. Additionally, purification techniques such as chromatography and crystallization would be essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bonds in the tricyclic core can be reduced to form saturated derivatives.

    Substitution: Functional groups on the tricyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or carboxylic acid, while reduction of the double bonds would produce a fully saturated tricyclic compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, such as the production of polymers or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
  • This compound

Uniqueness

This compound is unique due to its specific tricyclic structure and the presence of multiple functional groups. These features confer distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential biological activity.

Properties

IUPAC Name

(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-15-12-27(5)13-17(3)24-22(16(2)14-28(24,6)18(15)4)19(27)9-10-21(30)23-25(31)20-8-7-11-29(20)26(23)32/h9-10,12-14,18-20,22,24,30H,7-8,11H2,1-6H3/b10-9+,15-12-,23-21+/t18-,19+,20?,22+,24+,27+,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPIULZTNJKEMP-GNSLTYSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2(C=C(C3C1(C=C(C3C2C=CC(=C4C(=O)C5CCCN5C4=O)O)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C(=C\[C@@]2(C=C([C@H]3[C@]1(C=C([C@@H]3[C@H]2/C=C/C(=C\4/C(=O)C5CCCN5C4=O)/O)C)C)C)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019957
Record name Antibiotic PF 1018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131256-42-3
Record name PF 1018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131256423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antibiotic PF 1018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
Reactant of Route 2
(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
Reactant of Route 3
(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
Reactant of Route 4
(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
Reactant of Route 5
(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
Reactant of Route 6
(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.